6-Iodo-3-propylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-iodo-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMJKNRIUBKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Iodo 3 Propylquinazolin 4 3h One and Its Analogues
De Novo Synthesis Strategies for the Quinazolin-4(3H)-one Core
The foundational step in many synthetic routes is the construction of the bicyclic quinazolin-4(3H)-one scaffold. These methods build the ring system from basic aromatic precursors.
Anthranilic acid (2-aminobenzoic acid) is a widely utilized and versatile starting material for the synthesis of quinazolinones. nih.govnih.gov The typical synthetic sequence begins with the acylation of the amino group of anthranilic acid. For instance, reacting anthranilic acid with acyl chlorides, such as butyryl chloride, yields the corresponding N-acyl anthranilic acid intermediate. nih.gov This intermediate contains the necessary components for the subsequent cyclization step to form the pyrimidine (B1678525) ring of the quinazolinone system.
This N-acylated derivative is then commonly cyclized by heating with acetic anhydride, which facilitates dehydration and ring closure to produce a 2-substituted benzoxazin-4-one. nih.govnih.gov This benzoxazinone (B8607429) is a stable and key intermediate that can be readily converted to the desired quinazolinone by reaction with an appropriate amine. nih.govnih.gov
Cyclocondensation is the pivotal reaction that forms the quinazolinone ring system. A highly effective and common method involves the reaction of a benzoxazinone intermediate, derived from anthranilic acid, with a primary amine. nih.govnih.gov For the synthesis of a 3-propyl substituted quinazolinone, the benzoxazinone would be refluxed with propylamine (B44156). This reaction opens the oxazinone ring, followed by cyclization and dehydration to yield the final quinazolin-4(3H)-one scaffold.
Alternative cyclocondensation strategies bypass the benzoxazinone intermediate. For example, 2-aminobenzamides can undergo cyclocondensation with various reagents like aldehydes or orthoesters. nih.govnih.gov These reactions can be promoted by catalysts, including copper salts or iodine, under oxidative conditions. nih.govacs.org Microwave-assisted synthesis has also been shown to improve reaction times and yields for these types of cyclocondensations. nih.govijarsct.co.in
| Starting Material | Reagent | Catalyst/Promoter | Conditions | Reference |
|---|---|---|---|---|
| 2-Aminobenzamide | Aldehydes | Copper Salts | Aerobic Oxidation in DMSO | nih.govacs.org |
| Anthranilic Acid | Amides | Microwave Irradiation | Solvent-free, Clay Catalyst | ijarsct.co.in |
| N-Acyl Anthranilic Acid | (Self-cyclization) | Acetic Anhydride | Reflux | nih.govnih.gov |
| Benzoxazinone | Primary Amine | None | Reflux in Ethanol or DMF | nih.gov |
A more modern, transition-metal-free approach to the quinazolinone core involves a base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction followed by cyclization. nih.govacs.org This strategy typically uses ortho-fluorobenzamides as the starting material, which react with amides in the presence of a strong base, such as cesium carbonate (Cs₂CO₃), in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org
The mechanism involves an initial SNAr reaction where the amide nitrogen displaces the fluorine atom to form a diamide (B1670390) intermediate. nih.gov This intermediate then undergoes an intramolecular, base-promoted nucleophilic addition and subsequent dehydration to afford the final 2,3-disubstituted quinazolin-4-one product. nih.govacs.org This one-pot protocol provides an efficient alternative for constructing the quinazolinone ring. acs.org
Targeted Halogenation Strategies for 6-Iodo-Quinazolinone Synthesis
To introduce the iodine atom at the 6-position of the quinazolinone ring, chemists can employ either direct halogenation of a pre-formed ring or utilize a building block that already contains the halogen.
Direct iodination of the quinazolin-4(3H)-one scaffold is an intuitive approach that relies on electrophilic aromatic substitution. The benzene (B151609) portion of the quinazolinone ring is activated towards electrophiles, and the 6-position is a common site for substitution. Reagents used for such iodination reactions must be sufficiently electrophilic. Iodine monochloride (ICl) is a potent iodinating agent often used for introducing iodine onto aromatic rings. orgsyn.org The reaction typically involves treating the quinazolinone substrate with iodine monochloride in a suitable solvent, such as acetic acid or a chlorinated solvent.
A highly effective and regioselective method for preparing 6-iodo-quinazolinones involves starting the synthesis with a pre-halogenated precursor, namely 5-iodoanthranilic acid. nih.gov This approach guarantees the iodine atom is positioned correctly from the outset, avoiding potential issues with regioselectivity during a later halogenation step.
The synthesis of 5-iodoanthranilic acid itself can be achieved by the direct iodination of anthranilic acid. A common laboratory procedure involves treating an acidic solution of anthranilic acid with iodine monochloride, which results in the precipitation of 5-iodoanthranilic acid in good yield. orgsyn.org
Once the 5-iodoanthranilic acid is obtained, the synthetic sequence mirrors the classic quinazolinone synthesis. nih.govresearchgate.net The key steps are outlined below:
Acetylation : 5-Iodoanthranilic acid is reacted with acetic anhydride under reflux to yield 2-acetamido-5-iodobenzoic acid. nih.gov
Cyclization and Condensation : The resulting 2-acetamido-5-iodobenzoic acid is then reacted with a primary amine, such as propylamine, in the presence of a dehydrating agent like phosphorus trichloride (PCl₃). This step accomplishes the final ring closure and incorporation of the N-3 substituent in a single transformation, yielding the target 6-iodo-3-propylquinazolin-4(3H)-one derivative. researchgate.net
| Step | Starting Material | Reagents | Product | Reported Yield |
|---|---|---|---|---|
| 1 | Anthranilic Acid | Iodine monochloride, HCl | 5-Iodoanthranilic Acid | 88% |
| 2 | 5-Iodoanthranilic Acid | Acetic Anhydride | 2-Acetamido-5-iodobenzoic acid | 75% |
| 3 | 2-Acetamido-5-iodobenzoic acid | Primary Amine, PCl₃ | 6-Iodo-3-alkylquinazolin-4(3H)-one | 21-80% |
This latter strategy, building the molecule from a halogenated precursor, is often preferred for its unambiguous control over the iodine's position on the aromatic ring. nih.gov
Introduction of the Propyl Moiety at the N3 Position of the Quinazolin-4(3H)-one Ring
The introduction of a propyl group at the N-3 position of the quinazolin-4(3H)-one ring is a crucial step in the synthesis of the target molecule. This is typically achieved through N-alkylation reactions. One common strategy involves the reaction of a 6-iodo-quinazolin-4(3H)-one precursor with a propylating agent, such as propyl halide (e.g., propyl bromide or propyl iodide), in the presence of a suitable base and solvent.
For instance, the alkylation of quinazolin-4(3H)-one derivatives can be carried out using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in an aprotic solvent like dimethylformamide (DMF) or acetone. Studies have shown that the regioselectivity of the alkylation (N-alkylation vs. O-alkylation) can be influenced by the reaction conditions and the nature of the substrates juniperpublishers.com. In many cases, N-alkylation is the favored pathway for quinazolin-4(3H)-ones juniperpublishers.com.
A general procedure for the synthesis of 3-substituted quinazolinones involves the reaction of the parent quinazolinone with an appropriate alkyl halide in the presence of a base. For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized by reacting 2-methyl-4H-3,1-benzoxazin-4-one with various amines acs.org. While this example involves a different starting material, the principle of introducing a substituent at the N-3 position via reaction with an amine or an alkylating agent is a common theme in quinazolinone chemistry.
| Entry | Quinazolinone Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 1 | Quinazolin-4(3H)-one | Ethyl 6-bromohexanoate | K₂CO₃ | DMF | 3-(6-ethoxycarbonylhexyl)quinazolin-4(3H)-one | 85 | juniperpublishers.com |
| 2 | 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | Ethyl 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate | 82 | juniperpublishers.com |
| 3 | Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 3-Benzylquinazolin-4(3H)-one | 82 | juniperpublishers.com |
| 4 | 6,7-dimethoxyquinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ | DMF | 3-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one | 82 | juniperpublishers.com |
Advanced Catalytic Approaches in Quinazolinone Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of quinazolinones has greatly benefited from the development of various catalytic systems, including those based on palladium, copper, and even metal-free approaches.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for modifying the C-6 position of the quinazolinone ring, especially when a halo-substituent like iodine is present wikipedia.org. This reaction allows for the introduction of various alkynyl groups, which can be further functionalized.
The Sonogashira reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) organic-chemistry.orgorganic-chemistry.org. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst organic-chemistry.orgnih.gov.
The reaction of a 6-iodoquinazolinone derivative with a terminal alkyne under Sonogashira conditions would yield a 6-alkynylquinazolinone. This modification can significantly alter the biological and photophysical properties of the molecule.
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 1 | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | TEA | DMF | Aryl-Alkyne | Good to Excellent | wikipedia.org |
| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | DIEA | DMF | Aryl-Alkyne | 80 | commonorganicchemistry.com |
| 3 | Aryl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂ | - | TBAF | Solvent-free | Aryl-Alkyne | Moderate to Excellent | organic-chemistry.org |
| 4 | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | Aryl-Alkyne | 72-99 | nih.gov |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of N-heterocycles, including quinazolinones. Copper catalysts can promote various transformations, such as C-N and C-C bond formation, that are essential for the construction of the quinazolinone scaffold.
One notable copper-catalyzed approach is the domino synthesis of quinazolinones from substituted 2-halobenzamides and (aryl)methanamines. This method utilizes a simple copper salt, such as CuBr, and proceeds via a sequential Ullmann-type coupling and aerobic oxidative C-H amidation, using air as a green oxidant acs.org. This process is advantageous due to its operational simplicity and the use of readily available and inexpensive starting materials acs.org.
Another copper-catalyzed method involves the reaction of 2-aminobenzamides with tertiary amines, where the tertiary amine serves as a source of an aldehyde in situ. This is followed by an intramolecular addition and oxidation to afford the quinazolinone product thieme-connect.com. These copper-catalyzed protocols often exhibit good functional group tolerance and provide access to a wide range of substituted quinazolinones acs.org.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Oxidant | Solvent | Product Scope | Yield (%) | Reference |
| 1 | 2-Halobenzamide | (Aryl)methanamine | CuBr | K₂CO₃ | Air | DMSO | Various substituted quinazolinones | Good | acs.org |
| 2 | 2-Aminobenzamide | Tertiary Amine | Cu₂O | - | DDQ | CHCl₃ | Various substituted quinazolinones | 17-91 | thieme-connect.com |
| 3 | o-Bromo aromatic ketone/aldehyde | Ammonia water and aromatic aldehyde/alcohol | CuCl | - | - | - | Multi-substituted quinazolines | Moderate to High | researchgate.net |
In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free oxidative cyclization reactions have gained significant attention for the synthesis of quinazolinones. These methods avoid the use of potentially toxic and expensive transition metals.
One such approach involves the use of common and inexpensive oxidants like (NH₄)₂S₂O₈ to mediate the intramolecular oxidative cyclization of 2-aminobenzamides to form fused polycyclic quinazolinone derivatives chemistryviews.org. This reaction proceeds under mild conditions and offers good to excellent yields chemistryviews.org. The mechanism is believed to involve the in-situ generation of a sulfate radical anion (SO₄⁻) which initiates the oxidation process chemistryviews.org.
Another metal-free strategy is the oxidative cyclization of N-pyridylindoles using a combination of (diacetoxyiodo)benzene (DIB) and K₂S₂O₈ to produce fused quinazolinones acs.orgnih.gov. This method is operationally simple, has a broad substrate scope, and proceeds in a short reaction time acs.orgnih.gov. These metal-free approaches are highly valuable for the synthesis of complex heterocyclic structures from readily available starting materials.
| Entry | Reactant(s) | Oxidant(s) | Solvent | Conditions | Product Scope | Yield (%) | Reference |
| 1 | 2-Aminobenzamides | (NH₄)₂S₂O₈ | - | Mild | Fused polycyclic quinazolinones | Good to Excellent | chemistryviews.org |
| 2 | N-Pyridylindoles | (Diacetoxyiodo)benzene and K₂S₂O₈ | Acetonitrile | 80 °C, 2-3 h | Fused quinazolinones | Moderate to High | acs.orgnih.gov |
| 3 | 2-Aminoacetophenones and Isocyanates/Isothiocyanates | - | Acetonitrile | Reflux | 4-Methylene-quinazolinones/quinazolinthiones | Moderate to Excellent | frontiersin.org |
| 4 | o-Aminobenzamide and Styrenes | - | - | - | Quinazolin-4(3H)-ones | Moderate to Excellent | mdpi.com |
Sustainable Synthesis Approaches for Quinazolinone Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. For quinazolinone derivatives, sustainable approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
One sustainable strategy involves the use of a magnetically recoverable palladium catalyst for the multicomponent synthesis of quinazolinones frontiersin.org. This approach allows for the easy separation and reuse of the catalyst, reducing waste and cost. The reactions are often performed in eco-friendly solvent systems like polyethylene glycol (PEG)/water frontiersin.org.
Other green chemistry approaches include the use of natural catalysts, such as lemon juice, under concentrated solar radiation, or the application of microwave irradiation to accelerate reactions and reduce energy consumption bohrium.com. The use of biodegradable and non-toxic catalysts aligns well with the goals of sustainable chemistry bohrium.com. Furthermore, the development of one-pot multicomponent reactions is inherently green as it reduces the number of synthetic steps, minimizes waste, and improves atom economy semanticscholar.orgmdpi.com.
| Approach | Catalytic System/Conditions | Key Features | Reference |
| Multicomponent Reaction | Magnetically recoverable palladium catalyst in PEG/water | Recyclable catalyst, eco-friendly solvent, high atom economy | frontiersin.org |
| Microwave-Assisted Synthesis | Ionic liquid catalyst | Faster heating, energy saving | bohrium.com |
| Organocatalysis | Triethanolamine in aqueous medium | Eco-friendly, domino multi-component strategy | frontiersin.org |
| Heterogeneous Catalysis | H₅PV₂Mo₁₀O₄₀/SiO₂ polyoxometalate composite | Recyclable catalyst, simple work-up, high yields | semanticscholar.org |
Chemical Modifications and Strategic Derivatization Studies of the 6 Iodo 3 Propylquinazolin 4 3h One Scaffold
Introduction of Diverse Functional Groups for Structure Diversification
The 6-iodo substituent on the quinazolinone ring is an exceptionally useful functional group for introducing structural diversity. It serves as a key precursor for various metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, such as an arylboronic acid or ester. libretexts.orgyoutube.com This allows for the introduction of a wide array of aryl and heteroaryl groups at the C-6 position. The reaction typically proceeds in the presence of a palladium catalyst and a base, with the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The versatility of this reaction allows for the synthesis of a large library of 6-aryl-3-propylquinazolin-4(3H)-ones, each with unique electronic and steric properties that can be tailored for specific applications.
Another powerful technique is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl iodide with a primary or secondary amine. wikipedia.org This method is instrumental in converting the 6-iodo group to a variety of substituted amino groups. epa.govresearchgate.net The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions and has largely replaced harsher classical methods for aryl amine synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org This transformation is a critical step for preparing precursors for Schiff bases, ureas, and thioureas.
Further diversification can be achieved through other cross-coupling reactions such as the Sonogashira coupling (for introducing alkynyl groups), Heck coupling (for vinyl groups), and Stille coupling, providing a comprehensive toolkit for modifying the C-6 position. nih.gov These methods collectively enable the systematic exploration of the chemical space around the quinazolinone scaffold, which is crucial for structure-activity relationship (SAR) studies.
Synthesis of Schiff Base Derivatives from Iodo-Quinazolinone Amines
Schiff bases, characterized by the imine (-C=N-) functional group, are a significant class of compounds in medicinal chemistry. The synthesis of Schiff base derivatives of 6-iodo-3-propylquinazolin-4(3H)-one typically involves a two-step sequence.
First, the 6-iodo group is converted into a primary amino group, yielding 6-amino-3-propylquinazolin-4(3H)-one. This transformation can be efficiently achieved using modern catalytic methods like the Buchwald-Hartwig amination, as previously discussed. wikipedia.orgepa.gov Alternatively, classical methods involving reduction of a corresponding 6-nitro derivative can be employed, where the 6-nitroquinazoline (B1619102) is reduced using reagents like iron powder and ammonium (B1175870) chloride. nih.gov
Once the 6-amino-3-propylquinazolin-4(3H)-one intermediate is obtained, it undergoes a condensation reaction with a variety of substituted aromatic or aliphatic aldehydes. nih.gov This reaction is typically carried out under heating in a suitable solvent, sometimes with an acid catalyst, to form the corresponding Schiff base derivatives. nih.govnih.gov The resulting library of compounds can be screened for various biological activities, as the nature of the substituent on the aldehyde can significantly influence the compound's properties. researchgate.net
Table 1: Examples of Aldehydes for Schiff Base Synthesis This table is illustrative and provides examples of aldehyde precursors that can be reacted with the 6-amino-quinazolinone intermediate.
| Aldehyde Precursor | Resulting Schiff Base Substituent |
|---|---|
| Benzaldehyde | Phenyl |
| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| Cinnamaldehyde | Styryl |
Formation of Urea (B33335), Thiourea (B124793), and Hydrazide Analogues
Urea, thiourea, and hydrazide moieties are important pharmacophores known to participate in hydrogen bonding interactions with biological targets. These functional groups can be readily incorporated into the this compound scaffold, typically starting from the 6-amino intermediate.
Urea and Thiourea Derivatives: The synthesis of urea and thiourea derivatives is achieved by reacting the 6-amino-3-propylquinazolin-4(3H)-one with an appropriate isocyanate or isothiocyanate, respectively. These reactions are generally straightforward and yield the desired products efficiently. The wide availability of diverse isocyanates and isothiocyanates allows for the creation of a large array of analogues for biological screening. These derivatives have been explored in various heterocyclic systems for their therapeutic potential. youtube.commdpi.com
Hydrazide Analogues: Hydrazide derivatives can also be synthesized from the quinazolinone scaffold. One common method involves the reaction of a benzoxazinone (B8607429) intermediate with hydrazine (B178648) hydrate (B1144303). For instance, the acylation of the corresponding 5-iodo-anthranilic acid followed by cyclization gives a 6-iodo-benzoxazinone. Subsequent reaction of this intermediate with hydrazine hydrate would yield a 3-amino-6-iodo-quinazolin-4(3H)-one, which itself is a hydrazide analogue. nih.gov Alternatively, hydrazides can be formed by reacting a quinazolinone bearing a suitable leaving group with hydrazine. nih.gov
Table 2: Synthesis of Urea and Thiourea Derivatives This table illustrates the reaction to form urea and thiourea analogues from the 6-amino-quinazolinone intermediate.
| Reactant | Resulting Functional Group | Derivative Class |
|---|---|---|
| Phenyl isocyanate | -NH-C(=O)-NH-Phenyl | Urea |
| Ethyl isocyanate | -NH-C(=O)-NH-Ethyl | Urea |
| Phenyl isothiocyanate | -NH-C(=S)-NH-Phenyl | Thiourea |
| Ethyl isothiocyanate | -NH-C(=S)-NH-Ethyl | Thiourea |
Development of Immunoreagents and Haptens via C-6 Derivatization for Bioanalytical Applications
The development of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), requires the production of antibodies that can specifically recognize a target small molecule (analyte). Since small molecules like this compound are not immunogenic on their own, they must be covalently attached to a large carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to elicit an immune response. The small molecule, in this context, is called a hapten. nih.govcore.ac.uk
The design and synthesis of the hapten are crucial for the success of the immunoassay. core.ac.ukqub.ac.uk A linker or "spacer arm" is introduced onto the hapten molecule to facilitate its conjugation to the carrier protein without masking the key structural features that the antibody needs to recognize. nih.govqub.ac.uk
For the this compound scaffold, the C-6 position is an ideal site for introducing such a linker. A common strategy involves converting the 6-iodo group into a functional group suitable for conjugation, such as a carboxylic acid or an amine. For example, the 6-iodo group could be transformed via a palladium-catalyzed reaction into a 6-carboxy derivative. This carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with the lysine (B10760008) ε-amino groups on the surface of the carrier protein to form a stable amide bond. nih.gov
The resulting hapten-protein conjugate is then used to immunize an animal, leading to the production of polyclonal or monoclonal antibodies specific for the quinazolinone derivative. nih.gov These antibodies are the key reagents for developing a sensitive and specific immunoassay for the detection and quantification of the target analyte. nih.gov
Exploration of Hybrid Compound Synthesis (e.g., Quinazolinone-Triazole Hybrids)
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The quinazolinone scaffold has been successfully hybridized with other heterocyclic rings, such as the 1,2,4-triazole (B32235) or 1,2,3-triazole moieties. nih.govCurrent time information in Wake County, US.
A common synthetic route to quinazolinone-triazole hybrids involves a multi-step process. For example, a 3-amino-quinazolinone derivative can be reacted with chloroacetyl chloride to produce a reactive 2-chloro-N-(4-oxo-quinazolin-3(3H)-yl)acetamide intermediate. This intermediate can then undergo a nucleophilic substitution reaction with a triazole derivative, such as 4-methyl-4H-1,2,4-triazole-3-thiol, in the presence of a base like potassium carbonate, to yield the final hybrid compound. Current time information in Wake County, US.
Another strategy involves synthesizing a quinazolinone derivative containing a propargyl group (a terminal alkyne). This alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition (a "click chemistry" reaction) with an organic azide (B81097) to form a 1,2,3-triazole ring, linking the quinazolinone to another molecular fragment. nih.gov The resulting hybrid structures have shown potential in various therapeutic areas, including oncology. qub.ac.ukCurrent time information in Wake County, US.
Computational Chemistry and in Silico Investigations of 6 Iodo 3 Propylquinazolin 4 3h One Derivatives
Molecular Docking Studies for Ligand-Receptor Interaction Analysis
Molecular docking is a fundamental computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme (receptor). researchgate.netkemdikbud.go.id This analysis provides critical insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov Such information is invaluable for rational drug design, enabling the optimization of lead compounds to enhance their potency and selectivity. kemdikbud.go.idnih.gov
In the context of quinazolinone derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various biological targets. For instance, studies on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have revealed a strong correlation between their experimental cytotoxic activity and their calculated binding affinity for dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. nih.gov Docking simulations of these compounds into the DHFR active site have identified crucial interactions, highlighting the importance of the quinazolinone ring and its substituents in binding. nih.gov
Similarly, the docking of a 2-(2'-sulfooxyphenyl)-6-iodo-4-(3H)-quinazolinone prodrug into a homolog of sulfatase 1 (SULF1), an enzyme overexpressed in pancreatic cancer, has successfully predicted its potential for enzymatic hydrolysis, a key step in its proposed therapeutic action. nih.gov These studies underscore the utility of molecular docking in validating the design of targeted therapies.
General findings from docking studies on various quinazolinone derivatives against different receptors consistently point to the quinazoline (B50416) core's ability to form significant hydrogen bonds and π-π stacking interactions within the active sites. nih.govresearchgate.net The nature and position of substituents on the quinazolinone ring are shown to modulate the binding affinity and specificity. For example, substitutions at the 2 and 3 positions can significantly influence interactions with key amino acid residues. kemdikbud.go.id
| Derivative Class | Target Protein | Key Interactions Observed | Reference |
| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Dihydrofolate Reductase (DHFR) | Hydrophobic interactions of the quinazolinic ring. | nih.gov |
| 2-(2'-sulfooxyphenyl)-6-iodo-4-(3H)-quinazolinone | Sulfatase 1 (SULF1) homolog | Successful docking predicted enzymatic hydrolysis. | nih.gov |
| General Quinazolinone Derivatives | Various (e.g., EGFR, COX-2, PARP-1) | Hydrogen bonding, π-π stacking, hydrophobic interactions. | nih.govkemdikbud.go.idnih.govrsc.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govrsc.org
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. unar.ac.idsphinxsai.com These approaches analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule to build a predictive model. unar.ac.id
For 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, 3D-QSAR analysis has been employed to understand the structural requirements for their cytotoxic activity. nih.gov The resulting models indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring substituent, along with hydrophobic interactions of the quinazolinone ring itself, are favorable for activity against the dihydrofolate reductase (DHFR) enzyme. nih.gov
In broader studies of quinazolinone derivatives, 3D-QSAR models have consistently demonstrated good predictive power for various biological activities, including anticancer and anti-inflammatory effects. nih.govrsc.orgnih.gov For instance, a CoMSIA model for quinazoline-4(3H)-one analogs as EGFR inhibitors highlighted the importance of steric and hydrophobic fields in determining their inhibitory potency. unar.ac.id Similarly, a study on quinazolinone derivatives as MMP-13 inhibitors for osteoarthritis constructed reliable CoMFA and CoMSIA models, which indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of activity. nih.gov
| QSAR Model Type | Derivative Class | Key Findings | Reference |
| 3D-QSAR | 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Electron-withdrawing and lipophilic groups at the para-position of the phenyl ring and hydrophobic interactions of the quinazolinic ring are important for DHFR inhibition. | nih.gov |
| CoMFA/CoMSIA | Quinazolinone derivatives as MMP-13 inhibitors | Electrostatic, hydrophobic, and hydrogen-bond acceptor fields primarily influence activity. | nih.gov |
| CoMSIA | Quinazoline-4(3H)-one analogs as EGFR inhibitors | Steric and hydrophobic fields are significant for inhibitory activity. | unar.ac.id |
| 4D-QSAR | General Quinazoline series | A model incorporating twelve parameters showed satisfactory performance in predicting biological activity. | dntb.gov.uaresearchgate.net |
Theoretical Studies on Electronic Structure and Reactivity Parameters
Theoretical studies focusing on the electronic structure of molecules provide fundamental insights into their reactivity, stability, and intermolecular interactions. These investigations often employ quantum mechanics calculations to determine various molecular properties and reactivity descriptors. While specific theoretical studies on the electronic structure and reactivity of 6-iodo-3-propylquinazolin-4(3H)-one are not extensively reported, general principles derived from studies on the broader quinazolinone class can be applied.
For quinazoline derivatives, computational techniques are used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Furthermore, these studies can map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). This information is vital for understanding how the molecule will interact with biological targets at an electronic level. For the quinazolinone scaffold, the carbonyl group and the nitrogen atoms are typically key sites for interaction, a feature that can be quantified and visualized through these theoretical calculations.
Computational Prediction of Biological Activities and Pharmacokinetic Properties
Beyond ligand-receptor interactions and QSAR, computational tools are increasingly used to predict a wide range of biological activities and pharmacokinetic properties of new chemical entities. researchgate.net These in silico predictions help in the early-stage filtering of compounds that are likely to have undesirable properties, thereby saving resources.
For quinazolinone derivatives, various computational models have been employed to predict their potential biological activities. For instance, PASS (Prediction of Activity Spectra for Substances) is a tool that can predict a broad spectrum of biological activities based on the structural formula of a compound. Studies on novel quinazolinone derivatives have used PASS to predict potential antiviral activities. globalresearchonline.net
In terms of pharmacokinetic properties, computational tools can estimate parameters such as lipophilicity (logP), solubility, and drug-likeness based on established rules like Lipinski's rule of five. nih.gov Many studies on quinazolinone derivatives have shown that they generally possess favorable drug-like properties. nih.govglobalresearchonline.net For example, a series of pyrazolo-[1,5-c]quinazolinone derivatives were predicted to have moderate drug-likeness and sufficient safety profiles in silico. nih.gov Similarly, newly synthesized quinazolinone derivatives were predicted to have good absorption, distribution, metabolism, and excretion (ADME) properties, including the ability to cross the blood-brain barrier. nih.gov
Structure Activity Relationship Sar Studies of 6 Iodo 3 Propylquinazolin 4 3h One Analogues
Impact of N3 Substituent Modifications on Pharmacological Profiles
The substituent at the N3 position of the quinazolin-4(3H)-one ring plays a critical role in determining the pharmacological activity of the molecule. While the parent compound features a simple propyl group, variations at this position have been shown to significantly modulate the biological effects, including anticonvulsant and anticancer activities.
SAR studies on the anticonvulsant activity of 4(3H)-quinazolinones have revealed the essential role of a substituted aromatic ring at the N3 position for potent activity. researchgate.net For instance, replacing the alkyl chain with an aryl group, such as a phenyl or a substituted phenyl ring, is a common strategy to enhance central nervous system (CNS) activity. In one study, 3-(4-chlorophenyl) was incorporated into a 6-iodo-2-mercaptoquinazolin-4(3H)-one scaffold, highlighting the exploration of aryl substituents at this position for generating antimicrobial agents. jocpr.com
| Compound Series | N3-Substituent | Resulting Pharmacological Profile | Reference |
|---|---|---|---|
| 2-Phenyl-6-bromo-quinazolin-4-ones | Free amino (-NH2) | Anticancer activity | researchgate.net |
| 2-Phenyl-6-bromo-quinazolin-4-ones | Substituted benzalamino | Anticancer activity | researchgate.net |
| 4(3H)-Quinazolinones | Substituted aromatic ring | Crucial for anticonvulsant activity | researchgate.net |
| 6-Iodo-2-mercaptoquinazolin-4(3H)-one | 4-Chlorophenyl | Antimicrobial activity | jocpr.com |
Role of C2 Substituent Variations in Biological Activity
The C2 position of the quinazolin-4(3H)-one scaffold is a frequent site for chemical modification to alter biological activity. Research has shown that a wide variety of substituents, from simple alkyl groups to complex heterocyclic moieties, can be introduced at this position, leading to diverse pharmacological outcomes such as antimicrobial, anticonvulsant, and receptor-modulating activities. researchgate.netjocpr.comnih.gov
SAR studies indicate that even small changes at C2 can have a significant impact. For anticonvulsant activity, a methyl group at the C2 position has been identified as being crucial. researchgate.net In the realm of antimicrobial agents, derivatives of 6-iodoquinazolin-4-one (B131393) featuring a mercapto group (-SH) at C2 have been synthesized. This mercapto group can then serve as a handle for further functionalization, such as conversion to a 2-amino group or alkylation to form thioether derivatives like the 2-(2-oxopropylthio) analogue, all of which exhibit antimicrobial properties. jocpr.com
In the context of receptor binding, C2-substituted quinazolinones have been investigated as ligands for adenosine (B11128) receptors. Analogues with a substituted phenyl ring at C2 have demonstrated low micromolar affinity for A1 and A2A adenosine receptor subtypes. nih.gov Specifically, a methyl para-substitution on the C2-phenyl ring favored A1 receptor affinity and selectivity, while a 3,4-dimethoxy substitution on the same ring resulted in the best A2A receptor binding. nih.gov Other studies have shown that a 2-(furan-2-yl) substituent can confer high activity against ovarian cancer cell lines. researchgate.net These findings underscore the versatility of the C2 position in tuning the biological activity and target selectivity of quinazolinone derivatives.
| C2-Substituent | Resulting Biological Activity | Target/Receptor | Reference |
|---|---|---|---|
| Methyl | Anticonvulsant activity | Not specified | researchgate.net |
| Mercapto (-SH) / Amino (-NH2) | Antimicrobial activity | Gram-positive and Gram-negative bacteria | jocpr.com |
| 2-(Furan-2-yl) | Anticancer activity | Ovarian cancer cells | researchgate.net |
| Phenyl (with para-methyl) | Adenosine receptor binding | A1 adenosine receptor | nih.gov |
| Phenyl (with 3,4-dimethoxy) | Adenosine receptor binding | A2A adenosine receptor | nih.gov |
Influence of C6 Halogenation on Bioactivity and Target Affinity
The presence and nature of a halogen substituent at the C6 position of the quinazolinone ring significantly influence the compound's bioactivity. The iodine atom in 6-iodo-3-propylquinazolin-4(3H)-one is a key feature, and its replacement with other halogens or its combination with other substituents has been a focal point of SAR studies. Halogenation at this position is known to impact anticancer and antifungal activities. nih.govnih.govnih.gov
Studies have shown that a single substitution at the C6 position is often beneficial for increased antitumor activity. researchgate.net For example, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and showed powerful cytotoxic effects against the human breast carcinoma cell line MCF-7. nih.gov This indicates that heavy halogens like bromine at the C6 position can enhance anticancer potency. Similarly, the synthesis of 6-iodoquinazolin-4-one derivatives has led to compounds with potent antimicrobial activity. jocpr.com
In the context of antifungal agents, a structure-activity relationship analysis revealed that substitution at the C6 position was critical for activity against Rhizoctonia solani. nih.gov The study highlighted that the position and number of chlorine atoms directly affected the antifungal potency, with substitution at C6 being the most effective. nih.gov This suggests that the electronic properties and size of the halogen at C6 are crucial for binding to biological targets. The iodine atom in the title compound, being large and lipophilic, can enhance binding affinity through favorable hydrophobic and halogen-bonding interactions, a principle that holds true when comparing it with other halogenated analogues like those containing bromine or chlorine. researchgate.netnih.gov
| C6-Substituent | Other Key Positions | Resulting Biological Activity | Target | Reference |
|---|---|---|---|---|
| Iodine | C2-Mercapto, N3-Aryl | Antimicrobial | Bacteria and Fungi | jocpr.com |
| Bromine | C2-Phenyl, N3-Amino | Anticancer | Ehrlich ascites carcinoma | researchgate.net |
| Bromine (with C8-Bromo) | Various C2/N3 | Anticancer | MCF-7 breast cancer cells | nih.gov |
| Chlorine | C2/N3-varied | Antifungal | Rhizoctonia solani | nih.gov |
Scaffold Modifications and their Correlations with Biological Target Binding and Selectivity
Beyond simple substituent changes, modifications to the core quinazolinone scaffold itself represent a powerful strategy to alter biological target binding and selectivity. These changes can include altering the core ring structure, fusing additional rings, or creating hybrid molecules that combine the quinazolinone pharmacophore with other active fragments. jocpr.comnih.govnih.gov
One fundamental scaffold modification involves the thionation of the C4-keto group. The conversion of a 6-iodo-quinazolin-4(3H)-one derivative to its corresponding 4(3H)-thione analogue was achieved by treatment with phosphorus pentasulfide. This modification from an oxygen to a sulfur atom significantly alters the electronic distribution and hydrogen bonding capacity of the molecule, which can lead to a different pharmacological profile. jocpr.com
| Scaffold Modification | Example | Intended Outcome/Activity | Reference |
|---|---|---|---|
| C4-Keto to C4-Thione | 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazoline-4(3H)-thione | Altered electronic and binding properties | jocpr.com |
| Hybrid Molecule | Quinazolinone-pyrazole carboxamide | Antifungal agent | nih.gov |
| Dual-Target Inhibitor Design | Quinazolin-4(3H)-one derivatives | Co-targeting PARP1 and BRD4 for breast cancer | nih.govresearchgate.net |
| Antifolate Agent Design | 2-Arylquinazoline-4(3H)one | Antitrypanosomal agent targeting the folate pathway | nih.gov |
Mechanistic Investigations of Biological Activities in Iodo Quinazolinone Analogues in Vitro Models
Molecular Mechanisms of Antitumor Activity in 6-Iodo-Quinazolinone Derivatives
Iodo-quinazolinone derivatives have emerged as a promising class of antitumor agents, exhibiting efficacy against various cancer cell lines. Their anticancer effects are mediated through a combination of enzyme inhibition and the induction of specific cellular processes that curtail tumor growth and survival.
Enzyme Inhibition Pathways
The core mechanism of many anticancer drugs is the targeted inhibition of enzymes crucial for cancer cell proliferation and survival. Iodo-quinazolinone derivatives have been shown to interact with several key enzymes.
Dihydrofolate Reductase (DHFR): A novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated significant cytotoxic activity against several human cancer cell lines, including promyelocytic leukemia (HL60), non-Hodgkin lymphoma (U937), cervical cancer (HeLa), and glioblastoma (T98G). nih.gov Molecular docking studies revealed a strong correlation between the experimental cytotoxic activity and the calculated binding affinity for dihydrofolate reductase (DHFR). nih.gov Compound 3d (a 6-iodo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one) was identified as the most potent, with an IC50 value of 10 µM against HeLa cells, and docking studies confirmed its inhibitory action on DHFR. nih.gov The presence of electron-withdrawing and lipophilic groups on the phenyl ring at the 3-position, along with hydrophobic interactions of the quinazolinone ring, were found to be important for activity at the DHFR active site. nih.gov
VEGFR-2 and EGFR: The dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a valuable strategy in cancer therapy due to their roles in angiogenesis and cell proliferation. tbzmed.ac.ir A series of iodoquinazoline derivatives were designed and synthesized as dual inhibitors of VEGFR-2 and the resistant EGFRT790M mutant. nih.gov Several of these compounds exhibited potent inhibitory activity against both enzymes. Notably, compound 13e (a complex iodoquinazoline derivative) showed excellent inhibition of both VEGFR-2 (IC50 = 0.90 µM) and EGFRT790M (IC50 = 0.30 µM). nih.gov Other derivatives, such as 7c , 10 , 13c , and 13d , also displayed significant dual inhibitory effects. nih.gov The quinazoline (B50416) scaffold is a recognized template for potent EGFR inhibitors, as it can form crucial hydrogen bonds within the receptor's ATP-binding site. frontiersin.org The presence of an iodine atom at the 6-position is a feature in some potent EGFR inhibitors. nih.gov
MurA, 3CLpro, cPLA2, sPLA2: While the quinazolinone core is a versatile scaffold for enzyme inhibitors, specific in vitro studies detailing the inhibitory activity of 6-iodo-3-propylquinazolin-4(3H)-one or its close iodo-analogues against MurA, 3CLpro, cPLA2, or sPLA2 are not extensively available in the reviewed literature. The MurA enzyme is a target for antibiotics, and inhibitors have been developed, but the focus has been on other chemical classes like fosfomycin (B1673569) and flavonoids. nih.govnih.gov Similarly, the coronavirus 3-chymotrypsin-like protease (3CLpro) has been targeted by various compounds, but specific data on iodo-quinazolinones is lacking. nih.gov
Table 1: Enzyme Inhibitory Activity of Iodo-Quinazolinone Derivatives
| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 Values | Reference |
| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | DHFR | Good correlation between cytotoxic activity and DHFR binding affinity. | Compound 3d : 10 µM (HeLa) | nih.gov |
| Iodoquinazoline derivatives | VEGFR-2 | Potent dual inhibition with EGFRT790M. | Compound 13e : 0.90 µM | nih.gov |
| Iodoquinazoline derivatives | EGFRT790M | Potent dual inhibition with VEGFR-2. | Compound 13e : 0.30 µM | nih.gov |
| 2-(2-Thieno)-6-iodo-quinazolinones | EGFR | Active inhibitors of the enzyme. | Not specified | nih.gov |
Cellular Mechanisms of Action
Beyond direct enzyme inhibition, iodo-quinazolinone derivatives trigger cellular pathways that lead to cancer cell death.
Cell Cycle Arrest and Apoptosis Induction: A natural quinazoline derivative was found to induce apoptosis in breast cancer cells (MCF-7) by generating reactive oxygen species (ROS). nih.gov This process involved both the intrinsic (mitochondrial) and extrinsic apoptosis pathways, evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases 8, 9, and 7. nih.gov Another study on novel quinazolinone derivatives showed that the most potent compound, 6d , induced a 16.74-fold increase in total apoptosis and caused cell cycle arrest at the G1/S phase in a breast cancer cell line. nih.gov While these studies were not exclusively on 6-iodo derivatives, they highlight a common mechanistic theme for the quinazolinone class. For 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives, it was observed that certain compounds induced cell death in a time- and dose-dependent manner in MCF-7 cells, although without causing cell cycle perturbation in that specific study. nih.gov
Anticonvulsant Mechanisms as Methaqualone Analogues
Quinazolin-4(3H)-ones, including the well-known but controversial drug methaqualone, are recognized for their effects on the central nervous system, particularly their anticonvulsant properties. tbzmed.ac.irekb.eg The mechanisms are primarily linked to the enhancement of GABAergic neurotransmission and potentially the inhibition of carbonic anhydrase.
The primary mechanism for the anticonvulsant activity of methaqualone and its analogues is their action as positive allosteric modulators of the GABAA receptor. ekb.eg These compounds bind to a site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability. ekb.egsemanticscholar.org Structure-activity relationship studies indicate that the quinazolin-4(3H)-one structure serves as a crucial hydrophobic domain, with the nitrogen at position 1 acting as an electron donor and the carbonyl group providing a hydrogen bonding site. ekb.eg Substitutions at positions 2 and 3 are critical for determining the potency and pharmacokinetics. ekb.eg While direct studies on this compound are scarce, the presence of a halogen at the 6-position is known to influence activity, suggesting it likely shares this GABAergic mechanism. nih.gov
Another proposed mechanism for the anticonvulsant effects of some quinazolinones is the inhibition of carbonic anhydrase (CA) isoenzymes in the brain. ekb.egnih.gov Inhibition of brain CAs, such as CA II and CA VII, can lead to an accumulation of CO2, which has an anticonvulsant effect. mdpi.comresearchgate.net However, a study investigating 2,3-disubstituted quinazolin-4(3H)-one derivatives through in silico models suggested that their anticonvulsant action was due to binding at the GABAA receptor, as the predicted complexes with carbonic anhydrase II were found to be unstable. nih.gov
Antioxidant Activity Mechanisms
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest. The antioxidant activity of quinazolinones can occur via several mechanisms, including free radical scavenging and the activation of antioxidant response pathways.
Studies on new phenolic derivatives of quinazolin-4(3H)-one have shown that these compounds can exert antioxidant effects through hydrogen atom transfer, electron donation, and chelation of metal ions. mdpi.com Specifically for iodo-quinazolinones, research has highlighted the intrinsic antioxidant potential of the iodine atom itself. dundee.ac.uk Due to the high electron density around its nucleus, iodine can quench reactive oxygen species (ROS) like hydroxyl radicals (OH•) and hydrogen peroxide (H2O2). dundee.ac.uk
A study on newly synthesized iodinated quinazolinones bearing a sulfonamide moiety investigated both direct and indirect antioxidant activities. dundee.ac.uk
Direct Antioxidant Activity: The direct free radical scavenging ability was measured using the DPPH assay. dundee.ac.uk
Indirect Antioxidant Activity: The compounds were evaluated for their ability to induce the NQO1 enzyme, a key component of the antioxidant response element (ARE) pathway regulated by the transcription factor Nrf2. dundee.ac.uk Compound 17 from this series was identified as a novel antioxidant that could potentially protect against radiation-induced oxidative stress. dundee.ac.uk
Antimicrobial Action Mechanisms (Antibacterial, Antifungal)
The quinazolinone scaffold is a cornerstone in the development of new antimicrobial agents, with the 6-iodo substitution often enhancing this activity. nih.gov These compounds have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria as well as fungi. nih.govnih.gov
The primary proposed mechanism for the antimicrobial action of quinazolinone derivatives involves their interaction with microbial cell walls and DNA structures. nih.gov The introduction of different substituents can modify the compound's hydrophilicity, which affects its ability to penetrate the microbial cell membrane. nih.gov Once inside, these compounds can interfere with essential biochemical processes necessary for pathogen survival and virulence. nih.gov
A study on 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one and its precursor, 6-iodo-2-methyl-4H-benzo[d] dundee.ac.ukdrugs.com-oxazin-4-one, showed significant antibacterial activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. nih.gov The presence of the iodine atom at the 6-position is considered crucial for enhancing the antimicrobial potency of the quinazolinone ring. nih.gov
Modulation of Host Defense Gene Expression for Fungicidal Activity (e.g., Proquinazid)
A novel mechanism of action for certain fungicides involves not only direct effects on the pathogen but also the stimulation of the host plant's own defense systems. Proquinazid , which is 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one, exemplifies this dual approach in controlling powdery mildew.
At high concentrations, Proquinazid directly inhibits fungal spore germination. dundee.ac.uk However, at lower, more commercially relevant concentrations, it interferes with the formation of the appressorium, a specialized structure the fungus uses to penetrate the host cell, without stopping germination itself. dundee.ac.uk
Crucially, Proquinazid has been shown to activate host defense gene expression in plants like Arabidopsis thaliana. dundee.ac.uk Transcriptome analysis revealed that Proquinazid treatment stimulates the expression of genes associated with classic plant resistance responses, including:
Ethylene-mediated response pathways
Phytoalexin biosynthesis
Cell wall strengthening
Production of active oxygen species
Pathogenesis-related (PR) genes dundee.ac.uk
This response suggests that Proquinazid primes the plant's immune system, altering the normal host response to pathogen attack and creating a more robust defense. dundee.ac.uk This modulation of host defense represents a sophisticated and efficient mechanism for disease control.
Future Perspectives and Emerging Research Directions for 6 Iodo 3 Propylquinazolin 4 3h One
Development of Novel and Greener Synthetic Routes for the Compound
The synthesis of quinazolinone derivatives is continuously evolving, with a significant push towards efficiency, higher yields, and environmentally friendly protocols. Traditional methods are being supplanted by novel strategies that offer considerable advantages.
One promising approach involves phase transfer catalysis. A simple and efficient method has been developed for the synthesis of various 3-alkylquinazolin-4-one derivatives by treating quinazolin-4-one with alkyl bromides under phase transfer conditions. mdpi.comnih.gov This method is characterized by fast reaction rates, a reduction in by-products, and high yields. mdpi.com
Another area of advancement is the use of multi-component reactions under eco-friendly conditions. For instance, styryl-dihydroquinazolin-4-(1H)-one products have been synthesized in moderate to good yields (30–80%) through a three-component condensation reaction. researchgate.net These intermediates can then be transformed into the final styrylquinazolin-4-(3H)-one derivatives with high yields (57–91%) using a mild oxidation system like I₂/DMSO. researchgate.net
The foundational synthesis of the 6-iodo-quinazolinone core often starts from 5-iodoanthranilic acid. nih.gov A method described by Grimmel et al. has been shown to produce good yields for 6-iodo-2-methylquinazolin-4-(3H)-one derivatives. nih.gov An alternative route involves preparing 6-iodo-2-methyl-benzo nih.govnih.govoxazin-4-one by refluxing 5-iodoanthranilic acid with acetic anhydride. researchgate.net This benzoxazinone (B8607429) serves as a versatile intermediate that can react with various nitrogen nucleophiles, such as formamide (B127407) or hydrazine (B178648) hydrate (B1144303), to yield the desired quinazolinone structures. researchgate.net
| Synthetic Strategy | Key Features | Starting Materials/Reagents | Reference |
|---|---|---|---|
| Phase Transfer Catalysis | Simple, efficient, fast, high yields, fewer by-products. | Quinazolin-4-one, Alkyl bromides | mdpi.comnih.gov |
| Three-Component Condensation | Environmentally friendly protocol, good yields. | Various components followed by I₂/DMSO oxidation | researchgate.net |
| Benzoxazinone Intermediate Route | Versatile for creating diverse derivatives. | 5-Iodoanthranilic acid, Acetic anhydride, Nitrogen nucleophiles | researchgate.net |
Advanced Computational Design of Next-Generation Derivatives with Enhanced Properties
Computational chemistry is a pivotal tool for accelerating the discovery of next-generation quinazolinone derivatives with superior efficacy and selectivity. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are instrumental in this process.
Researchers have successfully used these methods to study novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active site of target proteins, such as dihydrofolate reductase (DHFR). nih.gov For instance, 3D-QSAR analysis revealed that the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring substituent, along with hydrophobic interactions of the quinazolinone ring, could enhance cytotoxic activity. nih.gov
Fragment-based drug design is another powerful computational strategy. This approach was used to design dual-target inhibitors for poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), both significant targets in breast cancer. nih.gov By summarizing the chemical structures of known inhibitors, researchers can split them into core and fragment parts to guide the synthesis of new, optimized compounds. nih.gov This rational design process is crucial for developing molecules with enhanced properties and specific multi-target profiles.
Exploration of New Biological Targets and Signaling Pathways
While the quinazolinone core is known to interact with established targets like EGFR, ongoing research is uncovering a broader range of biological activities, pointing to novel targets and pathways. nih.gov
Anticancer Targets: The search for new anticancer agents is a major driver of quinazolinone research. researchgate.net Beyond well-known kinases, studies are exploring other crucial cellular machinery.
Dihydrofolate Reductase (DHFR): Molecular docking studies have identified DHFR as a potential target for the cytotoxic effects of 6-iodo-quinazolinone derivatives. nih.gov
PARP1 and BRD4: In a novel approach for breast cancer therapy, quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4), leveraging the concept of synthetic lethality. nih.gov
Other Kinases: The inhibitory activity of quinazolinone derivatives has been tested against a panel of multiple tyrosine protein kinases, including CDK2, HER2, and VEGFR2, revealing potent inhibition and suggesting their potential as broad-spectrum kinase inhibitors. nih.gov
Antimicrobial and Antiparasitic Targets: The therapeutic utility of this scaffold extends beyond oncology.
Bacterial and Fungal Targets: Various derivatives have demonstrated significant antibacterial activity against microorganisms such as Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net Antifungal properties have also been reported, with some compounds showing strong activity against F. oxysporum, Valsa mali, and Gibberella zeae. mdpi.comnih.gov
Parasitic Ion Channels: A recent study identified a benzamidoquinazolinone analog capable of activating TRPMPZQ ion channels in parasitic flukes, including species resistant to standard therapies. researchgate.net This discovery opens up new avenues for developing broad-spectrum flukicides. researchgate.net
| Therapeutic Area | Potential Biological Target | Significance | Reference |
|---|---|---|---|
| Cancer | DHFR (Dihydrofolate Reductase) | Inhibition disrupts nucleotide synthesis, crucial for cancer cell proliferation. | nih.gov |
| Cancer | PARP1 and BRD4 (Dual-target) | Exploits synthetic lethality in breast cancer, targeting DNA repair and gene expression. | nih.gov |
| Cancer | CDK2, HER2, VEGFR2 | Inhibition of key tyrosine kinases involved in cell cycle and angiogenesis. | nih.gov |
| Infectious Disease | Bacterial/Fungal Cellular Components | Broad-spectrum antibacterial and antifungal activity. | researchgate.netmdpi.com |
| Infectious Disease | TRPMPZQ Ion Channel (Parasitic Flukes) | Potential new mechanism to combat drug-resistant parasitic infections. | researchgate.net |
Strategic Derivatization for Optimized Bioactivity, Selectivity, and Reduced Off-Target Effects
Strategic derivatization of the 6-iodo-3-propylquinazolin-4(3H)-one core is essential for fine-tuning its pharmacological profile. By systematically modifying its structure, researchers can enhance bioactivity against a specific target, improve selectivity to minimize side effects, and optimize pharmacokinetic properties.
One key strategy involves substitutions at the 3N-position of the quinazolinone ring. A study synthesizing a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with different substituents at this position (compounds 3a–n) found that these modifications significantly impacted cytotoxic activity. nih.gov
Modifications to the benzene (B151609) ring of the quinazolinone moiety also play a crucial role. For example, the introduction of 6,8-di-fluoro substituents was found to increase the cytotoxicity of certain quinazolin-4(3H)-one esters and hydrazides against cancer cell lines. nih.gov This demonstrates that halogenation patterns on the core structure can be a powerful tool for enhancing potency.
The ultimate goal of derivatization is to create molecules with an optimal balance of efficacy and safety. This includes making specific structural changes to minimize cytotoxicity to normal mammalian cells while preserving the desired therapeutic effect. researchgate.net By combining insights from computational modeling with synthetic chemistry, researchers can rationally design derivatives of this compound that are highly potent, selective, and possess improved drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
